N-(3-chloro-4-methylphenyl)-1,2,3-thiadiazole-4-carboxamide
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Overview
Description
N-(3-chloro-4-methylphenyl)-1,2,3-thiadiazole-4-carboxamide is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methylphenyl)-1,2,3-thiadiazole-4-carboxamide typically involves the reaction of 3-chloro-4-methylaniline with thiocarbonyl diimidazole, followed by cyclization with hydrazine hydrate. The reaction conditions often require a solvent such as ethanol and a temperature range of 60-80°C to facilitate the formation of the thiadiazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methylphenyl)-1,2,3-thiadiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or thiols.
Substitution: Formation of various substituted thiadiazoles.
Scientific Research Applications
N-(3-chloro-4-methylphenyl)-1,2,3-thiadiazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials with specific properties, such as conductivity and stability.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methylphenyl)-1,2,3-thiadiazole-4-carboxamide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
- N-(3-chloro-4-methylphenyl)-4-nitrobenzamide
- N-(3-chloro-4-methylphenyl)-2-methylpentanamide
Uniqueness
N-(3-chloro-4-methylphenyl)-1,2,3-thiadiazole-4-carboxamide is unique due to its specific substitution pattern and the presence of the thiadiazole ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H8ClN3OS |
---|---|
Molecular Weight |
253.71 g/mol |
IUPAC Name |
N-(3-chloro-4-methylphenyl)thiadiazole-4-carboxamide |
InChI |
InChI=1S/C10H8ClN3OS/c1-6-2-3-7(4-8(6)11)12-10(15)9-5-16-14-13-9/h2-5H,1H3,(H,12,15) |
InChI Key |
FWLDXBIHEDKRQT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CSN=N2)Cl |
Origin of Product |
United States |
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